molecular formula C21H40O2 B093182 Isopropyl oleate CAS No. 112-11-8

Isopropyl oleate

Cat. No.: B093182
CAS No.: 112-11-8
M. Wt: 324.5 g/mol
InChI Key: PZQSQRCNMZGWFT-QXMHVHEDSA-N
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Description

Isopropyl oleate is an organic compound with the chemical formula C21H40O2. It is an ester formed from the reaction of oleic acid and isopropanol. This compound is typically a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents such as alcohols and ethers. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and lubricants, due to its excellent emollient and moisturizing properties .

Scientific Research Applications

Isopropyl oleate has a wide range of applications in scientific research:

Future Directions

The global market for Isopropyl oleate is expected to grow, with increasing demand due to its numerous applications in cosmetics and pharmaceuticals . More attention is being given to the production of this compound . It is also being studied for potential use in lubricants and biofuels.

Mechanism of Action

Target of Action

Isopropyl oleate is a derivative of oleic acid, a fatty acid that plays a crucial role in various biological functions Considering its parent compound, oleic acid, it may interact with various cellular components, including cell membranes and enzymes involved in lipid metabolism .

Mode of Action

It is known that oleic acid, from which this compound is derived, can influence cell membrane fluidity and permeability It’s plausible that this compound might exhibit similar interactions with cell membranes

Biochemical Pathways

Oleic acid, its parent compound, is known to regulate molecular pathways in mitochondrial and endothelial functioning against insulin resistance and diabetes . It’s possible that this compound might have similar effects on these pathways.

Pharmacokinetics

It’s known that this compound is a lipophilic compound . Lipophilic compounds are usually well-absorbed in the gastrointestinal tract and can cross biological membranes easily. They are often metabolized in the liver and excreted via the bile. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound need further investigation.

Result of Action

This compound is a transparent oily liquid, colorless, odorless, and insoluble in water . It can be used as cosmetics, plasticizers, machinery oil additives, and surface wetting agents for dyes . It also has good low-temperature properties

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances could potentially influence the action, efficacy, and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl oleate is synthesized through the esterification of oleic acid with isopropanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to remove the water formed during the esterification process, thereby driving the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors equipped with distillation columns to continuously remove water and other by-products. The use of immobilized lipase enzymes as catalysts has also been explored for a more environmentally friendly and efficient production process .

Chemical Reactions Analysis

Types of Reactions

Isopropyl oleate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Methanol or ethanol in the presence of an acid or base catalyst.

    Oxidation: Exposure to air, light, or oxidizing agents such as hydrogen peroxide.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl oleate is unique due to its balance of low viscosity, excellent skin penetration, and emollient properties. Compared to ethyl oleate and methyl oleate, this compound provides better skin feel and is less greasy, making it more suitable for cosmetic applications. Its lower freezing point compared to butyl oleate also makes it advantageous in formulations requiring good low-temperature performance .

Properties

IUPAC Name

propan-2-yl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h11-12,20H,4-10,13-19H2,1-3H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQSQRCNMZGWFT-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid (9Z)-, 1-methylethyl ester
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CAS No.

112-11-8
Record name Isopropyl oleate
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Record name Isopropyl oleate
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Record name Isopropyl oleate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50952
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Record name 9-Octadecenoic acid (9Z)-, 1-methylethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isopropyl oleate
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Record name ISOPROPYL OLEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the physicochemical properties of isopropyl oleate?

A1: this compound is a colorless to light yellow liquid with a mild odor. Its molecular formula is C21H40O2 and has a molecular weight of 324.54 g/mol. While specific spectroscopic data varies depending on the analysis method, generally, gas chromatography-mass spectrometry (GC-MS) is used for identification and quantification. []

Q2: How does the structure of this compound influence its suitability as a biolubricant?

A2: Research suggests that the presence of free hydroxy groups in polyol esters like this compound can affect their melting point and viscosity. Completely esterified polyol esters tend to have higher melting points but exhibit less change in viscosity with temperature compared to those with free hydroxy groups. [] This characteristic makes them potentially suitable for applications where stable viscosity across temperature ranges is crucial.

Q3: Can this compound be used as a component in nanoemulsions?

A3: Yes, this compound can act as a surfactant in the formation of nanoemulsions. Research has investigated its use in encapsulating turmeric powder for improved bioavailability and functional efficacy. The critical micelle concentration, concentration of this compound, and stirring parameters all influence the resulting nanoemulsion's properties. []

Q4: What are the potential applications of this compound in drug delivery?

A4: While direct applications of this compound in drug delivery are not explicitly discussed in the provided research, its role in forming nanoemulsions suggests potential use in this field. Nanoemulsions offer advantages for drug delivery by enhancing solubility, bioavailability, and targeted delivery of encapsulated compounds. []

Q5: How does this compound contribute to chemical communication in insects?

A5: Research indicates that this compound is a significant component of the Dufour gland secretions in certain ant species like Pseudomyrmex ferruginea. [] In these ants, this compound, along with other hydrocarbons and esters, plays a role in chemical communication, potentially for alarm signaling or nestmate recognition.

Q6: Are there any environmental concerns regarding this compound?

A6: While the provided research doesn't directly address the environmental impact of this compound, it's crucial to consider its potential effects on ecosystems. As a fatty acid ester, it may undergo biodegradation, but further investigation is needed to determine its persistence and potential for bioaccumulation in the environment.

Q7: Can this compound be synthesized sustainably?

A7: Research showcases a novel two-step synthesis of this compound using oleic acid, thionyl chloride, and isopropyl alcohol without requiring a catalyst. This method boasts a high esterification ratio of oleic acid (97.31%) and results in this compound with a promising cold filter plugging point of -23°C, suggesting potential for sustainable biodiesel production. []

Q8: Can you explain the use of this compound in enhancing boron nitride lubricant additives?

A8: Studies have explored incorporating this compound as a component in a composite ester system within boron nitride-based lubricant additives. [] These additives are designed for high-temperature applications, and the inclusion of this compound, alongside other components, likely contributes to improved dispersion stability and lubrication properties.

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